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Compound of Interest

Compound Name: 2,3-Difluorobenzoyl chloride

Cat. No.: B099610

An In-depth Technical Guide to the Spectroscopic Data of 2,3-Difluorobenzoyl Chloride

This guide provides a comprehensive overview of the spectroscopic data for 2,3-
Difluorobenzoyl chloride (CAS No: 18355-73-2), tailored for researchers, scientists, and

professionals in drug development. The document details experimental protocols and presents

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a

structured format.

Molecular Structure and Properties:

Chemical Formula: C7HsCIF20[1]
Molecular Weight: 176.55 g/mol [1]
Appearance: Liquid[1]

Boiling Point: 85-87 °C at 14 mmHg[1]

Density: 1.423 g/mL at 25 °CJ[1]

Mass Spectrometry (MS)

The mass spectrum of 2,3-Difluorobenzoyl chloride was obtained via electron ionization (El),

a hard ionization technique that provides detailed structural information through fragmentation.
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[2] The high-energy electron beam typically causes the molecule to lose an electron, forming a
molecular ion (M*e), which then undergoes fragmentation.[2][3]

Table 1: Mass Spectrometry Data for 2,3-Difluorobenzoyl Chloride

Proposed . .
m/z Relative Intensity Notes
Fragment

Molecular ion peak
176/178 [C7H3CIF20]*e Moderate (M+*e) and its 37Cl
isotope.

Loss of a chlorine
radical («Cl) from the
_ molecular ion. This is
141 [C7H3F20]* High
a common
fragmentation for acyl

chlorides.

Subsequent loss of
carbon monoxide
(CO) from the [M-CI]*

fragment.

113 [CeH3F2]* Moderate

Further fragmentation
93 [CsH2F]* Low of the difluorophenyl

cation.

Data interpreted from the NIST WebBook mass spectrum for 2,3-Difluorobenzoyl chloride.[4]

Infrared (IR) Spectroscopy

The infrared spectrum reveals key functional groups present in the molecule. For an acyl
chloride, the most prominent feature is the very strong carbonyl (C=0) stretching vibration,
which appears at a higher frequency compared to other carbonyl compounds.

Table 2: Characteristic IR Absorption Bands for 2,3-Difluorobenzoyl Chloride
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Wavenumber (cm~—?) Vibration Type Intensity
~3100 - 3000 Aromatic C-H Stretch Medium-Weak
~1800 C=0 Stretch (Acyl Chloride) Strong, Sharp
~1600 - 1450 Aromatic C=C Stretch Medium
~1300 - 1100 C-F Stretch Strong

~800 - 600 C-Cl Stretch Medium

Expected values based on typical ranges for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for 2,3-Difluorobenzoyl chloride are not widely published,
the following tables outline the predicted chemical shifts (8) in ppm, multiplicities, and coupling
constants (J) based on its chemical structure and data from analogous compounds.

Table 3: Predicted *H NMR Data (in CDClI3)

Proton Predicted & (ppm) Multiplicity Coupling

ddd (doublet of _
H-4 ~7.3-7.5 H-H, H-F coupling
doublet of doublets)

ddd (doublet of ]
H-5 ~72-7.4 H-H, H-F coupling
doublet of doublets)

ddd (doublet of ]
H-6 ~7.8-8.0 H-H, H-F coupling
doublet of doublets)

Table 4: Predicted 3C NMR Data (in CDClI3)
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) Multiplicity (due to C-F
Carbon Predicted & (ppm)

coupling)
C=0 ~165- 170 s (singlet)
C-1 ~125-130 d (doublet)
C-2 ~150 - 155 d (doublet)
C-3 ~150 - 155 d (doublet)
C-4 ~120 - 125 d (doublet)
C-5 ~125-130 s (singlet)
C-6 ~130 - 135 d (doublet)

Note: The carbonyl carbon of acyl chlorides typically resonates in the 160-180 ppm range.[5]

Table 5: Predicted °F NMR Data (referenced to CFCls)

Fluorine Predicted & (ppm) Multiplicity
F-2 -130 to -150 d (doublet)
F-3 -130 to -150 d (doublet)

Note: The chemical shift range for aromatic fluorides is broad but typically falls within this
region.[6][7]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2,3-Difluorobenzoyl chloride in
~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube.
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 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference
standard (& = 0.00 ppm).

» Data Acquisition: Record the *H, 3C, and °F NMR spectra on a high-field NMR spectrometer
(e.g., 400 MHz).[8] For 13C NMR, a sufficient number of scans should be acquired to achieve
a good signal-to-noise ratio. For *°F NMR, use an appropriate reference standard like CFCls.

[8]

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

This analysis can be performed using either the neat liquid transmission method or the
Attenuated Total Reflectance (ATR) method.

e A) Transmission Method (Neat Liquid):

Sample Preparation: Place one to two drops of neat 2,3-Difluorobenzoyl chloride onto

[¢]

the surface of a salt plate (e.g., NaCl or KBr).[9]
o Place a second salt plate on top to create a thin, uniform liquid film.
o Mount the plates in the spectrometer's sample holder.

o Data Acquisition: Record a background spectrum of the empty instrument. Then, record
the sample spectrum over a typical range of 4000-400 cm~1.[10] The final spectrum is the
ratio of the sample spectrum to the background spectrum.

o Cleaning: After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g.,
isopropanol) and store them in a desiccator.[9]

o B) Attenuated Total Reflectance (ATR) Method:
o Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean.[10]

o Background Scan: Record a background spectrum with the clean, empty ATR crystal.
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o Sample Application: Place a single drop of 2,3-Difluorobenzoyl chloride directly onto the
ATR crystal.

o Data Acquisition: Acquire the IR spectrum. The ATR method is often faster as it requires
minimal sample preparation and cleanup.[11]

Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: Introduce a small amount of the liquid sample into the mass
spectrometer. For a volatile liquid, this can be done via direct insertion or, more commonly,
through a gas chromatograph (GC-MS) for sample purification and introduction.[2] The
sample is heated to ensure it is in the gas phase.[12]

 lonization: In the ion source, the vaporized sample molecules are bombarded by a beam of
high-energy electrons (typically 70 eV).[3] This causes ionization and extensive, reproducible
fragmentation.[2]

e Mass Analysis: The resulting positively charged fragments are accelerated into a mass
analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their
mass-to-charge (m/z) ratio.[13]

o Detection: A detector records the abundance of each ion at a specific m/z, generating the
mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid
organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. 2,3-Difluorobenzoyl chloride 97 18355-73-2 [sigmaaldrich.com]

. Electron ionization - Wikipedia [en.wikipedia.org]

. Electron Ionization - Creative Proteomics [creative-proteomics.com]
. 2,3-Difluorobenzoyl chloride [webbook.nist.gov]

. chemistry.stackexchange.com [chemistry.stackexchange.com]

. alfa-chemistry.com [alfa-chemistry.com]

. 19F [nmr.chem.ucsb.edu]

. rsc.org [rsc.org]

°
o [e0] ~ » &) B~ w N -

. researchgate.net [researchgate.net]

¢ 10. drawellanalytical.com [drawellanalytical.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b099610?utm_src=pdf-body-img
https://www.benchchem.com/product/b099610?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/JP/ja/product/aldrich/333069
https://en.wikipedia.org/wiki/Electron_ionization
https://www.creative-proteomics.com/support/electron-ionization.htm
https://webbook.nist.gov/cgi/inchi?ID=C18355732&Mask=200
https://chemistry.stackexchange.com/questions/106809/the-carbon-13-chemical-shift-of-acyl-chlorides-vs-ketones
https://www.alfa-chemistry.com/organo-fluoro-chem/19f-nmr-chemical-shift-table.html
https://nmr.chem.ucsb.edu/docs/19Fshifts.html
https://www.rsc.org/suppdata/c5/gc/c5gc02755a/c5gc02755a1.pdf
https://www.researchgate.net/post/How_to_prepare_a_liquid_sample_for_FTIR_spectrum
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

e 11. jascoinc.com [jascoinc.com]

e 12. Electron lonization in GC-MS: The Gold Standard for Volatile Compound Analysis -

MetwareBio [metwarebio.com]

e 13. rroij.com [rroij.com]

 To cite this document: BenchChem. [spectroscopic data of 2,3-Difluorobenzoyl chloride
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[https://www.benchchem.com/product/b099610#spectroscopic-data-of-2-3-difluorobenzoyl-

chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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